N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(2,4-dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a thiazole core fused with a substituted phenylacetamide group. Its structure includes a 2,4-dichlorophenyl moiety and a thiazol-5-yl ring with mercapto and oxo functional groups.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S2/c12-5-1-2-7(6(13)3-5)14-9(16)4-8-10(17)15-11(18)19-8/h1-3,8H,4H2,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRCVEJKXNEALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound is synthesized through a reaction involving thiazole derivatives and acetamide moieties. Its chemical formula is , with a molecular weight of 335.23 g/mol. The structure includes a dichlorophenyl group and a thiazole ring, which are crucial for its biological activity.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
Key Findings:
- Cell Viability Assays: Using the MTT assay on A549 human lung adenocarcinoma cells revealed that compounds with thiazole moieties can reduce cell viability significantly. For example, certain derivatives showed IC50 values less than 10 µM, indicating potent cytotoxic effects .
- Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic interactions .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various pathogens.
Key Findings:
- Spectrum of Activity: The compound demonstrated activity against multidrug-resistant bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. In vitro studies indicated that it could inhibit bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL .
- Structure Activity Relationship (SAR): The presence of the thiazole ring is critical for antimicrobial activity. Modifications to the phenyl ring can enhance or reduce this activity .
Case Studies
- A549 Cell Line Study:
-
Antimicrobial Efficacy Study:
- Objective: To evaluate the effectiveness against resistant strains.
- Methodology: Disk diffusion method was employed to assess inhibition zones.
- Results: The compound exhibited substantial zones of inhibition against Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
a) Halogenated Phenyl Derivatives
N-(2,5-Dichlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
b) Alkoxy-Substituted Phenyl Derivatives
N-(2-Methoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Functional Group Modifications on the Thiazole Ring
Tautomerism and Spectral Characteristics
- The target compound and analogues (e.g., N-(4-ethoxyphenyl) derivatives) exhibit tautomerism between thione (C=S) and thiol (C-SH) forms, as confirmed by ¹H NMR studies . This dynamic equilibrium impacts reactivity and biological activity.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~340 | 3.2 | <0.1 (aqueous) |
| N-(4-Bromophenyl)-... | 345.24 | 3.8 | <0.1 |
| N-(2-Methoxyphenyl)-... | 296.4 | 2.5 | 0.5 |
| N-[2-chloro-5-(CF₃)phenyl]-... | 368.78 | 4.1 | <0.1 |
*Estimated using fragment-based methods.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves condensation reactions. For example, chloroacetyl chloride can react with a thiazole-containing amine under reflux with triethylamine as a catalyst. Similar methodologies are employed in analogous acetamide derivatives, where reflux conditions (4–6 hours) and recrystallization (e.g., using pet-ether) yield pure products .
Q. Which spectroscopic methods are critical for structural characterization?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm hydrogen/carbon environments.
- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).
- Mass spectrometry for molecular weight verification.
- X-ray crystallography to resolve crystal packing and bond geometries, as demonstrated for structurally related thiazole-acetamide derivatives .
Q. How can researchers ensure purity during synthesis?
Purification methods include:
Q. What stability considerations are relevant for storage?
Store the compound at 2–8°C in airtight containers to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as thiol (-SH) and amide groups are prone to degradation .
Q. How is biological activity initially assessed for such compounds?
Preliminary screens include:
- Antimicrobial assays (e.g., agar diffusion for MIC values).
- Enzyme inhibition studies (e.g., UV-Vis spectrophotometry for IC₅₀).
- Cytotoxicity tests (MTT assay on cell lines) .
Advanced Questions
Q. How can computational methods optimize reaction conditions?
Tools like quantum chemical calculations (DFT) and reaction path search algorithms predict transition states and energetics. For example, ICReDD combines computational modeling with experimental data to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data?
- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, solvent controls).
- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, concentration) causing variability .
- Meta-analysis : Compare data across studies to identify outliers or confounding factors .
Q. How to elucidate reaction mechanisms for derivative synthesis?
Techniques include:
- Isotopic labeling (e.g., ¹⁸O tracing for hydrolysis pathways).
- Kinetic studies (e.g., pseudo-first-order rate determination).
- Computational modeling of intermediates (e.g., Gaussian for transition-state analysis) .
Q. What challenges arise during scale-up, and how are they addressed?
- Heat dissipation : Use flow reactors for exothermic reactions.
- Byproduct formation : Optimize stoichiometry via DoE.
- Solvent selection : Replace volatile solvents with greener alternatives (e.g., ionic liquids) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
